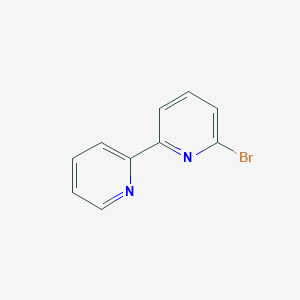

6-Bromo-2,2'-bipyridine

Overview

Description

6-Bromo-2,2’-bipyridine is a reagent used in the synthesis of electron transporting layers for OLEDs . It can also be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .

Synthesis Analysis

The synthesis of 6-Bromo-2,2’-bipyridine involves various methods. For instance, it can be synthesized via coupling of 5-bromo-2-iodopyridine and 2,6-dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines mediated by palladium catalysts .Molecular Structure Analysis

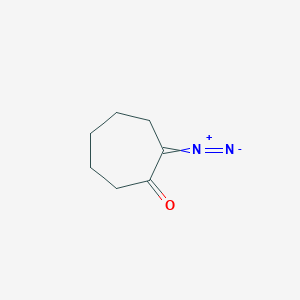

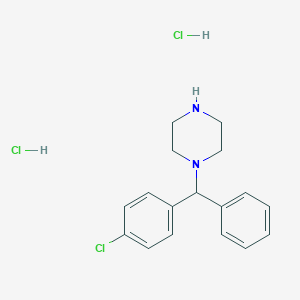

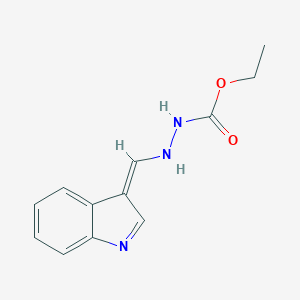

The molecular structure of 6-Bromo-2,2’-bipyridine is represented by the formula C10H7BrN2. It has a molecular weight of 235.08 . More detailed structural analysis can be found in crystallographic studies .Chemical Reactions Analysis

6-Bromo-2,2’-bipyridine participates in various chemical reactions. For example, it is used in the synthesis of meso-substituted trans-A2B2-porphyrin . It can also form complexes with copper (II), cadmium (II), and chromium (III) .Physical And Chemical Properties Analysis

6-Bromo-2,2’-bipyridine has a melting point of 72.0 to 76.0 °C and a boiling point of 133°C/2.2mmHg. It has a density of 1.493±0.06 g/cm3. It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis of Ligands for Transition-Metal Catalysis

6-Bromo-2,2’-bipyridine is a precursor in synthesizing ligands for transition-metal catalysis. These ligands are crucial for creating complex molecules in pharmaceuticals and fine chemicals. The bromo group on the bipyridine allows for further functionalization, enabling the formation of a wide variety of ligands that can bind to metals and facilitate catalytic reactions .

Development of Photosensitizers

This compound is used in developing photosensitizers for photodynamic therapy, a treatment that uses light to activate a photosensitizer drug to treat cancers and other diseases. The bipyridine moiety can interact with light and transfer energy or electrons, making it a valuable component in designing effective photosensitizers .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, 6-Bromo-2,2’-bipyridine serves as a building block in the synthesis of electron-transporting layers for OLEDs. These layers are essential for the efficient operation of OLEDs, which are used in displays for smartphones, TVs, and other devices .

Creation of Supramolecular Architectures

Researchers utilize 6-Bromo-2,2’-bipyridine to construct supramolecular architectures. These structures have potential applications in molecular recognition, sensing, and as components in molecular machines. The bromo group allows for post-synthetic modifications, which can lead to the formation of complex three-dimensional structures .

Electrochemical Applications

The electrochemical properties of 6-Bromo-2,2’-bipyridine make it suitable for use in electrochemical sensors and devices. Its ability to undergo redox reactions can be harnessed to detect various substances or to create materials with specific electronic properties .

Synthesis of Biologically Active Molecules

As a versatile synthetic intermediate, 6-Bromo-2,2’-bipyridine is employed in the synthesis of biologically active molecules. These molecules can have various applications, including as pharmaceuticals or agrochemicals. The bromo group can be used to introduce additional functional groups that are essential for biological activity .

Viologen Synthesis

Viologens are quaternary ammonium compounds that are synthesized using bipyridine derivatives like 6-Bromo-2,2’-bipyridine. They have applications in electrochromic devices, redox flow batteries, and as herbicides. The bromo substituent allows for facile quaternization of the pyridine nitrogen atoms .

Research in Heterocyclic Chemistry

6-Bromo-2,2’-bipyridine is a key reagent in heterocyclic chemistry research. It is used to synthesize various heterocyclic compounds, which are a significant class of compounds in medicinal chemistry and materials science .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

6-Bromo-2,2’-bipyridine is a pyridine derivative that primarily targets the respiratory system . The compound’s interaction with this system can lead to various biochemical reactions and changes.

Mode of Action

It is known that the compound interacts with its targets in the respiratory system, leading to changes in the biochemical processes within the system .

Biochemical Pathways

Given its primary target, it is likely that the compound affects pathways related to respiratory function .

Result of Action

It is known that the compound can cause changes in the respiratory system .

properties

IUPAC Name |

2-bromo-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRIDSGPLISUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472903 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2'-bipyridine | |

CAS RN |

10495-73-5 | |

| Record name | 6-BROMO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(pyridin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Bromo-2,2'-bipyridine in coordination chemistry?

A1: 6-Bromo-2,2'-bipyridine is a versatile building block for creating new ligands, particularly in the field of organometallic and coordination chemistry. Its bromo substituent allows for further functionalization via coupling reactions, while the bipyridine moiety readily coordinates to metal centers. [, , , , , , ] This enables the design of ligands with tailored electronic and steric properties for specific applications. For instance, it has been used to synthesize carbyne complexes with potential applications in catalysis. []

Q2: Can you elaborate on the functionalization strategies using 6-Bromo-2,2'-bipyridine?

A2: The bromine atom in 6-Bromo-2,2'-bipyridine serves as a handle for introducing various functional groups. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are commonly employed. [, ] For example, reacting 6-Bromo-2,2'-bipyridine with tributyl(pyridin-2-yl)stannane yields derivatives of 2,2′-bipyridine 1-oxides and 2,2′:6′,2′′-terpyridine 1′-oxides. [] This strategy allows for the incorporation of additional coordination sites, chromophores, or other functionalities to fine-tune the properties of the resulting metal complexes.

Q3: How does the bromo substituent influence the properties of metal complexes containing 6-Bromo-2,2'-bipyridine?

A3: The bromo substituent primarily influences the electronic properties of the metal complex. [] It acts as an electron-withdrawing group, impacting the electron density at the metal center and consequently affecting properties like redox potentials and the energy of electronic transitions. This can influence the complex's stability, reactivity, and photophysical properties. For instance, in copper(I) complexes with 6-Bromo-2,2'-bipyridine, the bromo substituent contributes to a shift in the emission wavelength compared to complexes with unsubstituted bipyridine ligands. []

Q4: Are there efficient methods for preparing 6-Bromo-2,2'-bipyridine?

A4: Yes, 6-Bromo-2,2'-bipyridine can be synthesized efficiently via different routes. One approach involves the direct bromination of 2,2'-bipyridine, but this method often leads to a mixture of mono- and dibrominated products, requiring separation steps. [] A more selective approach utilizes a copper-mediated coupling reaction to achieve higher yields of the desired monobrominated product. []

Q5: Can 6-Bromo-2,2'-bipyridine be used to create luminescent materials?

A5: Yes, incorporating 6-Bromo-2,2'-bipyridine into metal complexes can lead to luminescent materials. [, , ] For example, platinum(II) complexes with thiophene-bipyridine appended diketopyrrolopyrrole ligands, synthesized using 6-Bromo-2,2'-bipyridine as a starting material, display interesting photophysical properties and have potential in organic electronics. [] Similarly, ruthenium complexes containing 6-Bromo-2,2'-bipyridine exhibit luminescence, with the properties being influenced by the specific ligand environment. []

Q6: Have there been studies on the solid-state structures of compounds containing 6-Bromo-2,2'-bipyridine?

A6: Yes, single-crystal X-ray diffraction studies have been conducted on several compounds featuring 6-Bromo-2,2'-bipyridine. [, , , ] These studies provide valuable insights into the molecular geometry, packing arrangements, and intermolecular interactions, such as π-π stacking, that influence the compound's properties. For example, the crystal structure of fac-tricarbonyl(6-bromo-2,2-bipyridine-κ2 N,N)-(nitrato-κO)rhenium(I) has been reported, revealing details about the coordination environment around the rhenium center. []

Q7: What is the role of computational chemistry in understanding 6-Bromo-2,2'-bipyridine and its derivatives?

A7: Computational chemistry plays a crucial role in predicting and understanding the properties of 6-Bromo-2,2'-bipyridine and its derivatives. Density functional theory (DFT) calculations, for instance, help elucidate the electronic structure, redox properties, and excited-state behavior of metal complexes containing this ligand. [] These calculations provide insights into the factors governing the observed properties and guide the design of new materials with improved performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.